![molecular formula C14H14F2O2 B12557018 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 155366-02-2](/img/structure/B12557018.png)
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their distinct three-dimensional structures, which contribute to their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce a fully saturated spirocyclic compound.
科学的研究の応用
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Material Science: Its spirocyclic framework can be utilized in the development of novel materials with specific properties, such as high thermal stability or unique optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s unique structure allows for selective binding and activity modulation.
類似化合物との比較
Similar Compounds
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4,5]dec-7-ene
Uniqueness
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene stands out due to its specific substitution pattern and the presence of the dioxaspiro framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
155366-02-2 |
|---|---|
分子式 |
C14H14F2O2 |
分子量 |
252.26 g/mol |
IUPAC名 |
8-(3,5-difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C14H14F2O2/c15-12-7-11(8-13(16)9-12)10-1-3-14(4-2-10)17-5-6-18-14/h1,7-9H,2-6H2 |
InChIキー |
HYFKSBBPWWJJKI-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC=C1C3=CC(=CC(=C3)F)F)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


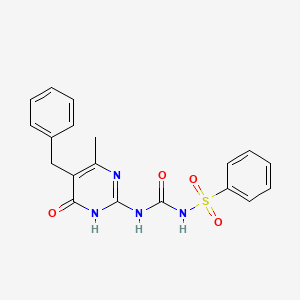
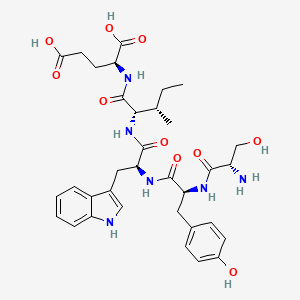
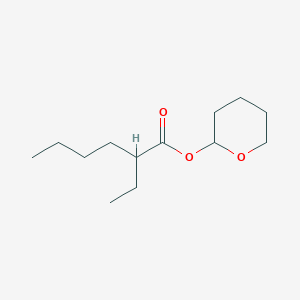
![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
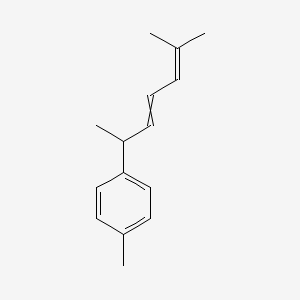
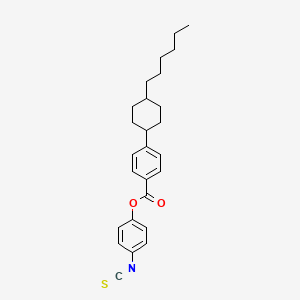
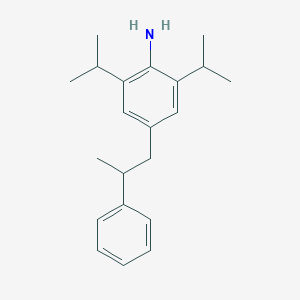
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
